molecular formula C17H16N4O B2558273 N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1171457-24-1

N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No. B2558273
CAS RN: 1171457-24-1
M. Wt: 292.342
InChI Key: GDAUNDOXQNTVGS-UHFFFAOYSA-N
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Description

“N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide” is a chemical compound with the molecular formula C12H13N3O . It has a molecular weight of 215.25 g/mol . The IUPAC name for this compound is 2-imidazo[1,2-a]pyridin-2-yl-N-prop-2-enylacetamide .


Molecular Structure Analysis

The molecular structure of “N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide” includes an imidazo[1,2-a]pyridin-2-yl group, a prop-2-enyl (allyl) group, and an acetamide group . The exact mass and monoisotopic mass of the compound are both 215.105862047 g/mol .


Physical And Chemical Properties Analysis

“N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide” has a XLogP3-AA value of 1.7, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has four rotatable bonds and a topological polar surface area of 46.4 Ų .

Scientific Research Applications

Synthesis of N-(Pyridin-2-yl)imidates

This compound can be used in the synthesis of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines . The reaction process involves the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .

Conversion into N-Heterocycles

A preliminary synthetic application of the present N-(pyridin-2-yl)imidates was carried out for their facile conversion into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine .

Catalyst-free Synthesis of Substituted Pyridin-2-yl

The compound can be used in a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates . The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields .

Anticancer Activity

The compound has been evaluated for its antiproliferative activity against different human cancer cell lines, including A549 (non-small cell lung cancer cell line), MCF-7 (breast cancer cell line), HCT116 (colon cancer cell line), PC-3 (prostate cancer cell line) and HL7702 (human liver normal cell line) .

C–H Amination

2-(Pyridin-2-yl)aniline was designed as a new, removable directing group in promoting C–H amination mediated by cupric acetate . This auxiliary allows the β-C (sp2)–H bonds of benzamide derivatives to be effectively aminated with a variety of amines .

Synthesis of N-(Pyridin-2-yl)amides and 3-Bromoimidazo[1,2-a]pyridines

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

Mechanism of Action

While the specific mechanism of action for “N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide” is not available, related imidazo[1,2-a]pyridine derivatives have been studied as potential PI3K/mTOR dual inhibitors . The PI3K-Akt-mTOR signaling pathway is an effective targeting pathway for cancer therapy .

properties

IUPAC Name

N-prop-2-enyl-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-2-10-19-16(22)12-21-15-9-4-3-7-13(15)20-17(21)14-8-5-6-11-18-14/h2-9,11H,1,10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAUNDOXQNTVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C2=CC=CC=C2N=C1C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

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